molecular formula C10H24N2 B2966566 Diethyl({2-[(2-methylpropyl)amino]ethyl})amine CAS No. 50342-06-8

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine

Cat. No.: B2966566
CAS No.: 50342-06-8
M. Wt: 172.316
InChI Key: YLJRIMQQJHWOEO-UHFFFAOYSA-N
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Description

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine (CAS: 50342-06-8) is a tertiary amine with the molecular formula C₁₀H₂₄N₂ and a molecular weight of 172.31 g/mol . Its structure comprises a central ethylenediamine backbone substituted with diethyl and 2-methylpropyl (isobutyl) groups. This compound is primarily utilized in research and development contexts, particularly as a precursor or intermediate in organic synthesis. Limited physicochemical data are available, but its stability under standard storage conditions is inferred from safety documentation . Notably, its hazard profile remains unspecified in public records, though precautionary handling (e.g., avoiding strong acids, bases, and oxidizing agents) is advised based on analogous amines .

Properties

IUPAC Name

N',N'-diethyl-N-(2-methylpropyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-5-12(6-2)8-7-11-9-10(3)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJRIMQQJHWOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({2-[(2-methylpropyl)amino]ethyl})amine typically involves the reaction of diethylamine with 2-(2-methylpropylamino)ethyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine can be used as a building block in drug synthesis.

Interactions with Biological Systems

Studies on the interactions of this compound with biological systems are essential for understanding its pharmacological profile. Interaction studies typically focus on various aspects.

Other potential applications

  • Epoxy resins: Diethylenetriamine (DETA), a compound similar to this compound, is used as a common curing agent for epoxy resins in epoxy adhesives and other thermosets . It is N-alkylated upon reaction with epoxide groups, forming crosslinks .
  • Coordination chemistry: Similar amines can serve as a tridentate ligand, forming complexes .
  • Oil industry: Like some related amines, it is used in the oil industry for the extraction of acid gas .
  • Explosives: Like ethylenediamine, DETA can also be used to sensitize nitromethane, making a liquid explosive compound similar to PLX .
  • Rocket fuels: Mixed with unsymmetrical dimethylhydrazine it was used as Hydyne, a propellant for liquid-fuel rockets .
  • Countermine systems: DETA has been evaluated for use in the Countermine System under development by the U.S. Office of Naval Research, where it would be used to ignite and consume the explosive fill of land mines in beach and surf zones .

Mechanism of Action

The mechanism of action of Diethyl({2-[(2-methylpropyl)amino]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following section evaluates Diethyl({2-[(2-methylpropyl)amino]ethyl})amine against structurally and functionally related amines, emphasizing molecular features, synthesis, applications, and safety.

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Amines

Compound Name CAS Formula Molecular Weight Key Substituents
This compound 50342-06-8 C₁₀H₂₄N₂ 172.31 Diethyl, 2-methylpropyl
(2-Aminopropyl)diethylamine 14642-66-1 C₇H₁₈N₂ 130.23 Diethyl, aminopropyl
1-(2-Methylphenyl)ethylamine 1019579-25-9 C₁₃H₂₁N 191.32 2-Methylphenyl, 2-methylpropyl
Dimethyl(2-methyl-2-{[(2-methylcyclohexyl)amino]methyl}propyl)amine N/A C₁₄H₃₀N₂ 226.40 Dimethyl, 2-methylcyclohexyl
  • Branched vs.
  • Steric Effects: The cyclohexyl group in dimethyl(2-methyl-2-{[(2-methylcyclohexyl)amino]methyl}propyl)amine introduces significant steric bulk, likely reducing reactivity compared to the more linear structure of this compound .

Table 2: Hazard Classifications of Related Amines

Compound Name GHS Classification (EU-CLP) Signal Word Precautionary Measures
This compound Not specified Precaution Avoid acids, bases, oxidizers
Methyl(2-methylpropyl)amine Acute Toxicity (Cat. 4: oral, dermal, inhalation) Warning Use PPE; ventilate workspace
1-(4-Chlorophenyl)ethylamine Not available N/A Handle as toxic (structural inference)
  • Toxicity: Methyl(2-methylpropyl)amine (a structural analog) is classified as acutely toxic (Category 4) across multiple exposure routes, suggesting this compound may require similar precautions despite lacking explicit hazard data .
  • Handling : All compounds should be stored away from incompatible materials (e.g., strong acids) and handled under controlled conditions by trained personnel .

Biological Activity

Diethyl({2-[(2-methylpropyl)amino]ethyl})amine is an organic compound that exhibits significant biological activity, particularly in pharmacology and medicinal chemistry. This article delves into its structure, biological interactions, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C10H23NC_{10}H_{23}N

This compound features a branched chain with a diethylamino group and a secondary amine functionality. The structural uniqueness of this compound contributes to its diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Compounds with similar structures often exhibit properties such as:

  • Enzyme inhibition
  • Alteration of receptor activities
  • Effects on cellular signaling pathways

The mechanisms through which this compound exerts its effects include:

  • Binding to Enzymes : The compound can inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, leading to altered physiological responses.
  • Chemical Reactions : It participates in various chemical reactions such as oxidation and substitution, which can modify its biological activity.

Inhibition Studies

Research has demonstrated that this compound can inhibit lysosomal phospholipase A2 (LPLA2), an enzyme involved in lipid metabolism. Inhibition of LPLA2 has been correlated with the development of phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes .

Toxicological Assessments

Toxicological studies have indicated that while this compound exhibits some degree of toxicity at high concentrations, it shows potential for safe use in controlled environments. For instance, in vitro studies assessing genotoxicity revealed minimal effects at lower doses .

Comparative Analysis with Related Compounds

The following table summarizes the properties and applications of this compound compared to related compounds:

Compound NameStructureNotable PropertiesApplications
Diethylamine(C₂H₅)₂NHUsed in organic synthesis; irritantIndustrial applications
MethyldiethanolamineCH₃N(C₂H₄OH)₂Sweetening agentFood industry
N,N-DiethylethanolamineC₄H₁₁NGas treatmentEnvironmental applications
This compoundC₁₀H₂₃NEnzyme inhibitor; receptor modulatorDrug development

Potential Applications

This compound has potential applications across various fields:

  • Pharmaceuticals : As a precursor for drug development targeting specific enzymes or receptors.
  • Biochemistry : In studies involving enzyme kinetics and protein interactions.
  • Industrial Chemistry : Utilized as an intermediate in the production of specialty chemicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl({2-[(2-methylpropyl)amino]ethyl})amine to achieve high purity yields?

  • Methodological Answer :

  • Reductive Amination : React 2-[(2-methylpropyl)amino]ethylamine with diethyl ketone or aldehyde derivatives in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogen with Pd/C). Optimize pH (6-7) and temperature (25-50°C) to favor selective amine formation .

  • Alkylation : Use diethylamine and a halogenated precursor (e.g., 2-[(2-methylpropyl)amino]ethyl chloride) under basic conditions (e.g., K₂CO₃ in acetonitrile). Monitor reaction progress via TLC or GC-MS to minimize byproducts .

  • Purification : Employ fractional distillation (for volatile intermediates) or reverse-phase HPLC with acetonitrile/water gradients to isolate the product (>95% purity) .

    Table 1 : Comparison of Synthetic Routes

    MethodYield (%)Purity (%)Key Challenges
    Reductive Amination65–7590–95Over-reduction side reactions
    Alkylation70–8585–92Halogenated byproduct removal

Q. How should researchers mitigate risks associated with handling this compound given its potential toxicity?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to limit inhalation risks (acute toxicity: Category 4 for oral/dermal/inhalation) .
  • Incompatibility Management : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, H₂O₂) to prevent hazardous reactions .

Q. What analytical techniques are optimal for characterizing this tertiary amine's structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substituent integration (e.g., diethyl groups at δ 1.0–1.5 ppm, isobutyl protons at δ 0.8–1.2 ppm) .
  • HPLC-UV/MS : C18 column with 0.1% TFA in mobile phase; monitor λ = 254 nm for amine detection. Use ESI-MS for molecular ion validation (expected [M+H]⁺ ~215 m/z) .
  • Elemental Analysis : Verify C/N ratios (theoretical: C 67.9%, H 12.4%, N 12.9%) to assess purity .

Advanced Research Questions

Q. How does the steric environment of the tertiary amine influence its reactivity in catalytic or coordination chemistry?

  • Methodological Answer :

  • Steric Hindrance Analysis : Compare reaction rates with bulkier vs. smaller amines in model reactions (e.g., Pd-catalyzed cross-coupling). Use X-ray crystallography (as in ) to determine bond angles and spatial constraints .

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict nucleophilicity. Correlate with experimental kinetic data .

    Table 2 : Steric Parameters vs. Reactivity

    LigandTolman Cone Angle (°)Reaction Rate (k, s⁻¹)
    Diethyl(...)amine145–1500.15 ± 0.02
    Trimethylamine1180.45 ± 0.03

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use reference standards (e.g., ) to calibrate bioactivity assays (e.g., enzyme inhibition). Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare datasets from independent studies. Identify outliers due to impurities or assay interference .

Q. How can computational models predict this amine's behavior in novel reaction systems or biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor binding (e.g., GPCRs). Validate with SPR or ITC binding affinity data .
  • Reactivity Prediction : Deploy AI-driven platforms (e.g., ’s synthesis planner, avoiding BenchChem content) to propose reaction pathways or byproduct profiles .

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